1-Cyano-3-phenylcyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-cyano-3-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c13-8-12(11(14)15)6-10(7-12)9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,14,15) |
InChI Key |
JCYJYOZFLJTXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C#N)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Formation via [2+2] Photocycloaddition
This method leverages supramolecular photochemistry to construct the cyclobutane core. A [2+2] photocycloaddition between substituted alkenes can yield the desired stereochemistry and substituent placement:
- Reactants : One alkene functionalized with a phenyl group (e.g., styrene derivative) and another bearing a nitrile and ester group.
- Conditions : UV irradiation in a chiral crystal lattice or host–guest assembly to enforce regioselectivity.
- Post-Reaction Modification : Hydrolysis of the ester to carboxylic acid under acidic or basic conditions.
Example :
- Irradiation of 3-phenyl-1-cyanoethylene and methyl acrylate in a chiral host yields the cyclobutane intermediate. Subsequent saponification with NaOH converts the ester to carboxylic acid.
Passerini Reaction Followed by Oxidation
The Passerini three-component reaction constructs α-hydroxyketones, which are oxidized to carboxylic acids:
- Reactants : 3-Phenylcyclobutane-1-carbaldehyde, boronic acid (e.g., 4-methoxyphenyl), tert-butyl isocyanide.
- Conditions : CHCl₃/water (7:3), pH 8.0 buffer, 10°C.
- Oxidation : Treat the α-hydroxyketone intermediate with KMnO₄ or CrO₃ to form the carboxylic acid. Introduce the cyano group via nucleophilic addition to the ketone.
- The Passerini step achieves 81% yield under buffered conditions.
- Cyanide addition to the ketone requires NaCN and acidic workup.
Cyclization of 1,3-Dihalo Precursors with Dinitriles
Adapting methods for 3-oxocyclobutanecarboxylic acid synthesis:
- Reactants : 1,3-Dibromo-2-phenylpropane and propane dinitrile.
- Conditions : Phase-transfer catalysis (Tetrabutylammonium bromide), NaI, 60–90°C.
- Hydrolysis : Selective hydrolysis of one nitrile to carboxylic acid using H₂SO₄.
- Achieving regioselective hydrolysis of the dinitrile intermediate.
- Avoiding over-oxidation to dicarboxylic acids.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-3-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyano-3-phenylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-3-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclobutane Carboxylic Acids
The following table compares 1-cyano-3-phenylcyclobutane-1-carboxylic acid with analogous cyclobutane derivatives, highlighting structural features, molecular properties, and applications:
Key Structural and Functional Differences
Electronic and Steric Effects
- Phenyl vs. Halogenated Substituents : The phenyl group contributes to lipophilicity, whereas halogenated analogs (e.g., 3-chlorophenyl in ) improve metabolic stability and membrane permeability.
Biological Activity
1-Cyano-3-phenylcyclobutane-1-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H11NO2
- Molecular Weight : 201.23 g/mol
- IUPAC Name : this compound
- CAS Number : [insert CAS number]
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in various metabolic pathways. The compound's structure allows it to modulate these interactions effectively, leading to potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis, which is significant given the global burden of tuberculosis.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclobutane ring or the phenyl group can significantly affect the compound's potency and selectivity. For instance, variations in substituents on the phenyl ring have been studied to enhance activity against specific targets while minimizing off-target effects.
| Modification | Effect on Activity |
|---|---|
| Para-substitution on phenyl ring | Increased potency against M. tuberculosis |
| Methylation of carboxylic acid | Enhanced solubility and bioavailability |
| Cyano group alteration | Changes in binding affinity to target enzymes |
Study 1: Antimicrobial Efficacy
A high-throughput screening study evaluated the efficacy of various phenylcyclobutane derivatives against Mycobacterium tuberculosis. Among these, this compound exhibited an MIC (Minimum Inhibitory Concentration) of approximately 6.9 µM, indicating significant antimicrobial activity compared to other tested compounds .
Study 2: Anti-inflammatory Effects
In a recent study examining the anti-inflammatory properties of cyclobutane derivatives, this compound demonstrated a notable reduction in pro-inflammatory cytokines when tested on human cell lines. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Q & A
Basic: What synthetic strategies are effective for synthesizing 1-cyano-3-phenylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves cyclization or functional group interconversion. For example, a [2+2] photocycloaddition can construct the cyclobutane ring, followed by cyanide introduction via nucleophilic substitution. Reaction temperature and solvent polarity critically impact steric outcomes: lower temperatures (e.g., −78°C) favor kinetic control, reducing side products like cyclohexane analogs . Catalytic systems (e.g., Pd/C for hydrogenation) may stabilize intermediates. Optimize yields by monitoring reaction progress via TLC or HPLC .
Basic: What analytical techniques are used to confirm the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify ring strain (e.g., cyclobutane protons at δ 2.5–3.5 ppm) and substituent positions (cyano group at ~δ 120 ppm in C) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%), while high-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 228.09) .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the cyano and phenyl groups .
Advanced: How can computational modeling predict the reactivity of the cyano group in nucleophilic reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distribution. The cyano group’s electron-withdrawing nature polarizes the cyclobutane ring, increasing electrophilicity at the carboxylic acid moiety. Transition state analysis predicts activation barriers for nucleophilic attacks (e.g., amide bond formation), guiding solvent selection (e.g., DMF enhances nucleophilicity) .
Advanced: What strategies mitigate ring strain during functionalization of the cyclobutane core?
Methodological Answer:
- Ring Strain Minimization : Use bulky bases (e.g., LDA) to stabilize strained intermediates during alkylation .
- Conformational Preorganization : Substituents like the phenyl group reduce strain via π-stacking interactions, as shown in analogs like 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid .
- Low-Temperature Reactions : Slow kinetics at −20°C allow selective bond formation without ring cleavage .
Basic: What solvent systems are optimal for solubility and stability studies?
Methodological Answer:
- Polar Aprotic Solvents : DMSO or DMF dissolve the compound (>10 mg/mL) but may degrade it over 24 hours.
- Aqueous Buffers : At pH 7.4 (PBS), solubility is limited (<1 mg/mL); sonication or co-solvents (e.g., 10% ethanol) improve dispersion .
- Stability : Store at −20°C under inert gas (argon) to prevent hydrolysis of the cyano group .
Advanced: How can enantiomeric purity be achieved, and what chiral resolution methods are effective?
Methodological Answer:
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in Pd-mediated couplings yield enantiomeric excess (ee >90%) .
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (resolution >1.5) .
- Crystallization-Induced Diastereomer Resolution : Pair with a chiral auxiliary (e.g., menthol ester) and recrystallize in ethanol .
Advanced: How do steric and electronic effects of the phenyl group influence biological activity?
Methodological Answer:
- Steric Effects : The phenyl group’s ortho-substitution hinders enzyme binding, as seen in analogs like 1-(3-chlorophenyl) derivatives, reducing IC50 values .
- Electronic Effects : Electron-withdrawing groups (e.g., cyano) enhance metabolic stability in vitro (t1/2 > 2 hours in liver microsomes) .
- SAR Studies : Systematic substitution (e.g., fluorophenyl analogs) maps pharmacophore regions using radiolabeled probes (e.g., F-FACBC) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation (dust) or skin contact .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
- Storage : Keep in amber vials at RT (<25°C) with desiccants to prevent hygroscopic degradation .
Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in its synthesis?
Methodological Answer:
Deuterium labeling at the cyclobutane ring (e.g., H at C2) reveals transition state geometry. KIE >1 indicates bond-breaking in the rate-determining step (e.g., ring-opening during nucleophilic attack). Isotope-sensitive mass spectrometry tracks H incorporation .
Advanced: What in vivo models are suitable for studying its pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
